molecular formula C8H6FNO4 B6335108 3-Fluoro-2-methyl-5-nitrobenzoic acid CAS No. 146948-48-3

3-Fluoro-2-methyl-5-nitrobenzoic acid

Cat. No.: B6335108
CAS No.: 146948-48-3
M. Wt: 199.14 g/mol
InChI Key: VEXVJNNOFZBSSW-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-5-nitrobenzoic acid is an aromatic compound that contains a fluorine atom, a methyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methyl-5-nitrobenzoic acid typically involves the nitration of 3-fluoro-2-methylbenzoic acid. One common method includes the use of fuming nitric acid and oleum to introduce the nitro group into the aromatic ring . The reaction conditions are carefully controlled to ensure the selective nitration at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using similar reagents but with optimized conditions for higher yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Boron reagents and palladium catalysts.

Major Products

    Reduction: 3-Fluoro-2-methyl-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-Fluoro-2-methyl-5-nitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-methyl-5-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis and specific applications in research and industry.

Properties

IUPAC Name

3-fluoro-2-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXVJNNOFZBSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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